8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE
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Overview
Description
8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5210(2),?]DECANE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine atoms
Preparation Methods
The synthesis of 8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE typically involves multiple steps, including the formation of the tricyclic core and subsequent bromination. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE can be compared with other similar compounds, such as:
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 8,9-dibromo-4-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
These compounds share structural similarities but may differ in their specific functional groups, reactivity, and applications The uniqueness of 8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[521
Properties
Molecular Formula |
C15H18Br2N2O4 |
---|---|
Molecular Weight |
450.12 g/mol |
IUPAC Name |
8,9-dibromo-4-(2-morpholin-4-yl-2-oxoethyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C15H18Br2N2O4/c16-12-7-5-8(13(12)17)11-10(7)14(21)19(15(11)22)6-9(20)18-1-3-23-4-2-18/h7-8,10-13H,1-6H2 |
InChI Key |
YJCKJUMSYSQRHJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Origin of Product |
United States |
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